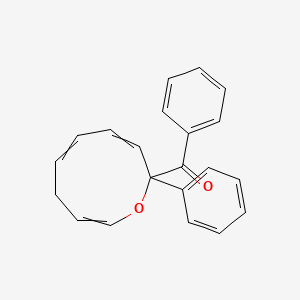![molecular formula C27H39FSi3Sn B14315213 {[Fluoro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane] CAS No. 113612-76-3](/img/structure/B14315213.png)
{[Fluoro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[Fluoro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane] is a complex organometallic compound that features a unique combination of tin, silicon, and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[Fluoro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane] typically involves the reaction of dimethyl(phenyl)silane with a fluorinated tin precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive intermediates. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene, which help to stabilize the reactive species.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final assembly of the target molecule. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{[Fluoro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while reduction can produce tin hydrides. Substitution reactions can lead to the formation of various organosilicon compounds.
Scientific Research Applications
{[Fluoro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane] has several scientific research applications, including:
Materials Science: It can be used as a precursor for the synthesis of advanced materials with unique electronic and optical properties.
Catalysis: The compound can serve as a catalyst or catalyst precursor in various organic transformations, including cross-coupling reactions and polymerization processes.
Organic Synthesis: It is used in the synthesis of complex organic molecules, providing a versatile building block for constructing diverse chemical structures.
Biological Studies: The compound’s unique structure allows it to interact with biological molecules, making it a useful tool in biochemical research.
Mechanism of Action
The mechanism of action of {[Fluoro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane] involves its ability to coordinate with various substrates and facilitate chemical transformations. The tin and silicon atoms in the compound can form stable complexes with other molecules, enabling the activation of specific chemical bonds. This coordination chemistry is crucial for its catalytic activity and reactivity in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- {[Chloro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane]
- {[Bromo(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane]
- {[Iodo(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane]
Uniqueness
{[Fluoro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane] is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and iodo analogs. The fluorine atom can enhance the stability of the compound and influence its interactions with other molecules, making it a valuable compound for specific applications in materials science and catalysis.
Properties
CAS No. |
113612-76-3 |
|---|---|
Molecular Formula |
C27H39FSi3Sn |
Molecular Weight |
585.6 g/mol |
IUPAC Name |
[bis[dimethyl(phenyl)silyl]-[fluoro(dimethyl)stannyl]methyl]-dimethyl-phenylsilane |
InChI |
InChI=1S/C25H33Si3.2CH3.FH.Sn/c1-26(2,22-16-10-7-11-17-22)25(27(3,4)23-18-12-8-13-19-23)28(5,6)24-20-14-9-15-21-24;;;;/h7-21H,1-6H3;2*1H3;1H;/q;;;;+1/p-1 |
InChI Key |
KDYQSUMOLQAUMA-UHFFFAOYSA-M |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)C([Si](C)(C)C2=CC=CC=C2)([Si](C)(C)C3=CC=CC=C3)[Sn](C)(C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


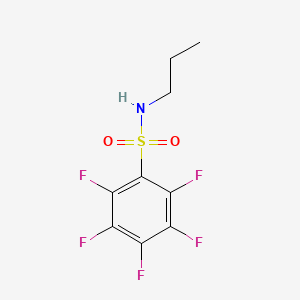
![N-[(Butan-2-yl)(ethyl)phosphoryl]-N-methylmethanesulfonamide](/img/structure/B14315141.png)
![2-[(Dihexylamino)methyl]phenol](/img/structure/B14315148.png)
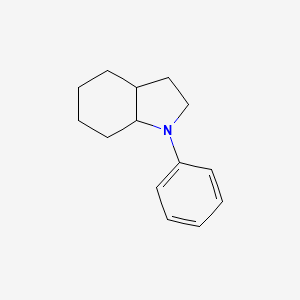
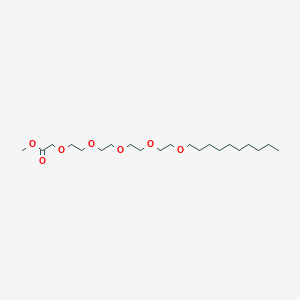
![1-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]benzene](/img/structure/B14315167.png)
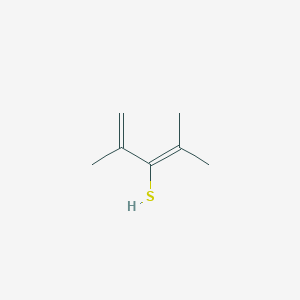

![N-{2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl}acetamide](/img/structure/B14315186.png)
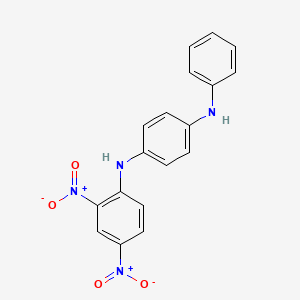


![4-[(E)-(2,4-Dinitrophenyl)diazenyl]-N,N-diphenylaniline](/img/structure/B14315200.png)
